molecular formula C13H16N2O5S B1664981 Acetaminophen mercapturate CAS No. 52372-86-8

Acetaminophen mercapturate

Cat. No. B1664981
CAS RN: 52372-86-8
M. Wt: 312.34 g/mol
InChI Key: DVPRQNKJGQEICH-JTQLQIEISA-N
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Description

Acetaminophen mercapturate, also known as Paracetamol Mercapturate, is a metabolite of Acetaminophen . It is used in the biological study of urinary antihypertensive drugs .


Synthesis Analysis

Acetaminophen can be synthesized from p-aminophenol . The synthesis involves first solubilizing the water-insoluble amine by converting it into a water-soluble amine hydrochloride, then decolorizing. To acylate the amine, it is necessary first to neutralize the amine hydrochloride, which is accomplished with a sodium acetate buffer, immediately followed by the addition of the acylating agent .


Molecular Structure Analysis

The molecular formula of this compound is C13H16N2O5S . The average mass is 312.341 Da and the monoisotopic mass is 312.078003 Da . The molecule has 7 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .


Chemical Reactions Analysis

Acetaminophen is metabolized predominantly in the liver, mainly via conjugation to form the sulfate and glucuronide metabolites . At higher doses, an increasing proportion of the dose is metabolized via cytochrome P450 2E1 to form the toxic reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). Detoxication of NAPQI occurs via reaction with glutathione (GSH), and this GSH conjugate is then further metabolized to form first a cysteine and then an N-acetyl cysteine (mercapturate) metabolite APAP NAC .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 659.5±55.0 °C at 760 mmHg, and a flash point of 352.6±31.5 °C . It has a molar refractivity of 77.9±0.4 cm3, a polar surface area of 141 Å2, and a molar volume of 220.1±5.0 cm3 .

Scientific Research Applications

Metabolism and Disposition Pathways

Acetaminophen mercapturate, a metabolite of acetaminophen, plays a key role in the drug's metabolism and disposition pathways. Studies have shown that after acetaminophen administration, its major biliary metabolite is acetaminophen glutathione conjugate, which is eventually metabolized into cysteine and mercapturate metabolites excreted in urine. This indicates a significant role of this compound in drug metabolism and disposition in the body (Wong et al., 1981).

Pharmacokinetic Studies

This compound is crucial in pharmacokinetic studies for therapeutic drug monitoring and understanding drug metabolism. A method has been developed for the quantification of acetaminophen and its metabolites, including this compound, in human plasma. This method aids in the research of metabolite formation and has significant implications in therapeutic drug monitoring (Flint et al., 2017).

Ethnic Variability in Metabolism

Ethnic differences in the metabolism of acetaminophen have been observed, with varying levels of cysteine and mercapturate conjugates between different ethnic groups. This variability has important pharmacogenetic and toxicological implications, as it indicates how different populations metabolize acetaminophen differently, affecting the formation of this compound (Patel et al., 1992).

Impact on Hepatic Function

In studies of acetaminophen-induced hepatotoxicity, the role of its metabolites, including this compound, has been evaluated. For instance, stiripentol's protective effect against acetaminophen-induced hepatotoxicity involves alterations in the metabolism of acetaminophen to various metabolites, including this compound (Tran et al., 2001).

Influence of Obesity on Metabolism

Research has shown that obesity impacts the metabolism of acetaminophen, affecting the formation of its metabolites, including mercapturate. This finding is important for understanding how body weight and composition influence drug metabolism, with implications for dosing and safety in obese patients (van Rongen et al., 2016).

Mechanism of Action

Target of Action

Acetaminophen mercapturate, a metabolite of Acetaminophen , primarily targets mitochondrial proteins . These proteins play a crucial role in energy production, cell signaling, and apoptosis. The antipyretic actions of acetaminophen are likely attributed to direct action on heat-regulating centers in the brain .

Mode of Action

It’s known that the hepatotoxicity of acetaminophen results from the production of the reactive metaboliteN-acetyl-p-benzoquinoneimine (NAPQI) . This metabolite can deplete glutathione, react with cellular macromolecules, and initiate cell death .

Biochemical Pathways

Acetaminophen is metabolized in the liver, and to a lesser extent the kidney and intestine, into pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . NAPQI is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates .

Pharmacokinetics

After a therapeutic dose, Acetaminophen is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . Less than 5% of Acetaminophen is excreted unchanged . At supratherapeutic doses of Acetaminophen (more than 4 g/day), the sulfation pathway becomes saturated, while glucuronidation and oxidation increase, and a smaller amount is excreted unchanged .

Result of Action

The production of NAPQI disrupts cellular pathways, providing a source of potential biomarkers of the severity of the damage . Research in this area has provided new diagnostic markers such as the microRNA miR-122 as well as mechanistic biomarkers associated with apoptosis, mitochondrial dysfunction, inflammation, and tissue regeneration .

Action Environment

The action, efficacy, and stability of Acetaminophen and its metabolites can be influenced by various environmental factors. For instance, the metabolism of Acetaminophen can be affected by the individual’s liver function, age, and the presence of other medications

Safety and Hazards

Acetaminophen, a common ingredient in many prescription and non-prescription drugs, is safe in normal doses, but severe overdose can cause liver failure and death . People sometimes ingest too many products that contain acetaminophen and poison themselves .

Future Directions

Research into Acetaminophen and its metabolites continues to provide new diagnostic markers such as the microRNA miR-122 as well as mechanistic biomarkers associated with apoptosis, mitochondrial dysfunction, inflammation, and tissue regeneration . Furthermore, there have been significant advances in determining the role of both the innate immune system and genetic factors that might predispose individuals to Acetaminophen-mediated toxicity .

Biochemical Analysis

Biochemical Properties

Acetaminophen mercapturate plays a crucial role in the detoxification of acetaminophen. It is formed when acetaminophen is metabolized by cytochrome P450 enzymes to produce the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is then conjugated with glutathione to form acetaminophen-glutathione conjugate, which is further metabolized to this compound. This compound interacts with various enzymes and proteins, including glutathione S-transferase, which facilitates the conjugation process. The interaction between this compound and these biomolecules is essential for the safe excretion of acetaminophen from the body .

Cellular Effects

This compound influences various cellular processes, particularly in hepatocytes, where acetaminophen metabolism predominantly occurs. It affects cell signaling pathways involved in detoxification and stress responses. The presence of this compound can modulate gene expression related to oxidative stress and inflammation. Additionally, it impacts cellular metabolism by altering the levels of glutathione, a critical antioxidant in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the conjugation of NAPQI with glutathione. This process is catalyzed by glutathione S-transferase. This compound exerts its effects by binding to specific biomolecules, thereby neutralizing the reactive NAPQI and preventing cellular damage. This binding interaction is crucial for the detoxification process and the prevention of acetaminophen-induced hepatotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it is stable and effectively neutralizes NAPQI. Prolonged exposure to high levels of acetaminophen can deplete glutathione reserves, leading to reduced formation of this compound and increased risk of cellular damage. Studies have shown that the stability and degradation of this compound are influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, acetaminophen is safely metabolized to this compound, which is then excreted. At high doses, the formation of NAPQI exceeds the capacity of glutathione conjugation, leading to insufficient production of this compound and increased hepatotoxicity. Toxic effects, such as liver damage, have been observed at high doses due to the accumulation of NAPQI .

Metabolic Pathways

This compound is involved in the metabolic pathways of acetaminophen detoxification. The primary pathway includes the cytochrome P450-mediated formation of NAPQI, followed by glutathione conjugation to form acetaminophen-glutathione conjugate, and subsequent conversion to this compound. Enzymes such as cytochrome P450 2E1 and glutathione S-transferase play key roles in these pathways. The presence of this compound indicates the successful detoxification of acetaminophen .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted via the kidneys into the urine. Transporters such as multidrug resistance-associated proteins (MRPs) facilitate the movement of this compound across cellular membranes. The distribution of this compound is influenced by its interactions with binding proteins and its solubility in biological fluids .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it is formed and subsequently transported to the extracellular space for excretion. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. The activity and function of this compound are closely linked to its role in detoxification and its interactions with glutathione and related enzymes .

properties

IUPAC Name

(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPRQNKJGQEICH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966766
Record name N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52372-86-8
Record name Acetaminophen mercapturate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminophen mercapturate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-{2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMINOPHEN MERCAPTURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86SEU3G6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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